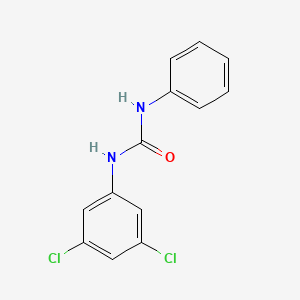

1-(3,5-Dichlorophenyl)-3-phenylurea

Descripción general

Descripción

The compound 1-(3,5-Dichlorophenyl)-3-phenylurea is a derivative of phenylurea, which is a class of compounds known for their various biological activities. While the specific compound is not directly studied in the provided papers, related compounds with dichlorophenyl and phenyl groups have been synthesized and analyzed, indicating the interest in this class of compounds for their potential applications, including antimicrobial properties and interactions with biological targets such as kinesin spindle protein (KSP) .

Synthesis Analysis

The synthesis of related compounds typically involves condensation or cyclization reactions. For instance, a similar compound, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, was synthesized using a condensation/cyclization reaction of appropriate precursors in the presence of hydrochloric acid under reflux conditions . This suggests that the synthesis of 1-(3,5-Dichlorophenyl)-3-phenylurea could potentially be carried out through similar methods, utilizing dichlorophenyl and phenyl isocyanates or amines as starting materials.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed by spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, the crystal structure of a related compound was determined by single crystal X-ray diffraction, revealing details about the molecular conformation and intermolecular interactions . These techniques would likely be applicable to determine the molecular structure of 1-(3,5-Dichlorophenyl)-3-phenylurea as well.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from molecular orbital studies, such as HOMO-LUMO analysis. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) analyses help in understanding the charge transfer within the molecule and the sites of potential chemical reactivity. For instance, in one of the studied compounds, the HOMO was localized over the entire molecule except for certain groups, indicating possible sites for electrophilic attack, while the LUMO was spread throughout the molecule, suggesting areas for nucleophilic attack . Similar analyses would be relevant for understanding the reactivity of 1-(3,5-Dichlorophenyl)-3-phenylurea.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be predicted based on their molecular structure and electronic properties. The vibrational spectra, hyperpolarizabilities, and molecular electrostatic potential (MEP) maps provide insights into the compound's non-linear optical properties and potential interaction sites for electrophilic and nucleophilic attacks . These properties are crucial for understanding the behavior of the compound in different environments and its potential applications.

Aplicaciones Científicas De Investigación

Herbicidal Action and Environmental Impact

1-(3,5-Dichlorophenyl)-3-phenylurea and its derivatives are primarily studied for their herbicidal properties. For instance, certain 1,1-dimethyl-3-phenylureas are potent herbicides, functioning through the inhibition of chloroplast electron transport in photosynthesis. This mechanism is associated with the compound's structure and herbicidal activity (Wilcox & Moreland, 1969). Additionally, the environmental impact of these compounds, such as the widely used phenylurea herbicide diuron [N-(3,4-dichlorophenyl)-N,N-dimethylurea], is significant. Diuron is frequently detected as a major soil and water contaminant, showing strong adsorption by soil organic matter and slow degradation, potentially leading to the accumulation of toxic derivatives like 3,4-dichloroaniline (Villaverde et al., 2012).

Photodegradation and Transformation

Studies on the photodecomposition of phenylurea herbicides, including derivatives of 1-(3,5-Dichlorophenyl)-3-phenylurea, reveal different degradation patterns when exposed to ultraviolet light and sunlight. This research has implications for understanding the environmental fate of these compounds (Jordan et al., 1964). Additionally, research on the reactions of phenylurea compounds with aqueous chlorine, such as in drinking water treatment, shows transformation pathways that occur at different pH levels, highlighting the potential for incomplete transformation during typical water treatment processes (Chusaksri et al., 2012).

Bioremediation and Microbial Degradation

The biodegradation of diuron and similar herbicides in soil, particularly in areas with long-term exposure, is a significant area of study. Bacterial strains capable of degrading these compounds have been isolated and identified, providing insights into potential bioremediation strategies. For example, Bacillus, Vagococcus, and Burkholderia species have shown varying degrees of diuron degradation in culture media (Ngigi et al., 2011). The biotransformation of diuron by specific microorganisms, such as Micrococcus sp., to synthesize metabolites for bioconjugation and immunoassay development, is also explored, showcasing the potential for monitoring and managing herbicide contamination (Sharma & Suri, 2011).

Structural and Chemical Studies

Structural analysis and synthesis of derivatives of 1-(3,5-Dichlorophenyl)-3-phenylurea contribute to the understanding of their properties and potential applications. For instance, the crystal structure of chlorfluazuron, a related benzoylphenylurea insecticide, has been determined, revealing insights into its molecular interactions (Cho et al., 2015). Similarly, studies on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, including those with a 3,5-dichlorophenyl component, highlight their potential in developing antimicrobial agents (Limban et al., 2011).

Mecanismo De Acción

Target of Action

For instance, pyrazole-bearing compounds, which share some structural similarities, have demonstrated potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that compounds with similar structures have been found to affect the energetics of certain organisms, such asMycobacterium tuberculosis .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been mentioned in relation to similar compounds .

Result of Action

Compounds with similar structures have been found to have significant effects on certain organisms, such asMycobacterium tuberculosis .

Propiedades

IUPAC Name |

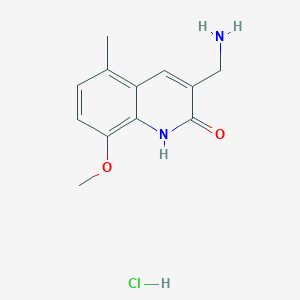

1-(3,5-dichlorophenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-6-10(15)8-12(7-9)17-13(18)16-11-4-2-1-3-5-11/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAALNHUNDFNAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901289452 | |

| Record name | N-(3,5-Dichlorophenyl)-N′-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dichlorophenyl)-3-phenylurea | |

CAS RN |

13142-58-0 | |

| Record name | N-(3,5-Dichlorophenyl)-N′-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13142-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,5-Dichlorophenyl)-N′-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile](/img/structure/B3033914.png)

![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033919.png)

![1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole](/img/structure/B3033922.png)

![methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate](/img/structure/B3033925.png)

![5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B3033930.png)

![2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol](/img/structure/B3033931.png)